molecular formula C7H7N3OS B1343136 [2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol

[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol

Cat. No. B1343136
M. Wt: 181.22 g/mol
InChI Key: JVBVSLUQFYNXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

(2-pyrazol-1-yl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H7N3OS/c11-4-6-5-12-7(9-6)10-3-1-2-8-10/h1-3,5,11H,4H2

InChI Key

JVBVSLUQFYNXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (247 mg; 6.49 mmol) was added in 20 mg portions over 30 minutes to a solution of ethyl 2-pyrazol-1-ylthiazole-4-carboxylate (1.45 g; 6.49 mmol) in anhydrous THF (20 ml) cooled to 0° C. and under nitrogen. After 30 minutes, 10% NaOH (about 5 ml) and water (about 5 ml) were added to the reaction mixture. The mixture was stirred for 30-45 minutes, filtered through Celite and evaporated, and the residue was taken up in saline solution and ethyl acetate. Drying and evaporation under vacuum gave (2-pyrazol-1 -ylthiazole-4-yl)methanol (1.13 g; 96% yield).
Quantity
247 mg
Type
reactant
Reaction Step One
Name
ethyl 2-pyrazol-1-ylthiazole-4-carboxylate
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.